molecular formula C17H24N2O2S B2704751 (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane CAS No. 1421587-19-0

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane

Cat. No.: B2704751
CAS No.: 1421587-19-0
M. Wt: 320.45
InChI Key: LKDXBPNNPVCCAW-NTEUORMPSA-N
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Description

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structural features, including a spiro[45]decane core and a styrylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a suitable diazaspiro[4.5]decane derivative with a styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the styrylsulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dichloromethane as solvent, triethylamine as base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism of action of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The styrylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but different substituents.

    Styrylsulfonyl compounds: Molecules containing the styrylsulfonyl group attached to different core structures.

Uniqueness

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane stands out due to its unique combination of a spiro[4.5]decane core and a styrylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-18-12-13-19(17(15-18)10-5-6-11-17)22(20,21)14-9-16-7-3-2-4-8-16/h2-4,7-9,14H,5-6,10-13,15H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXBPNNPVCCAW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C2(C1)CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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